molecular formula C16H19NO3S2 B2842133 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)oxane-4-carboxamide CAS No. 2194908-48-8

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)oxane-4-carboxamide

Cat. No.: B2842133
CAS No.: 2194908-48-8
M. Wt: 337.45
InChI Key: QQOBSCITRIQWNF-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 2-hydroxyethyl group, which is then attached to the bithiophene moiety. The final step involves the formation of the tetrahydro-2H-pyran-4-carboxamide ring. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a bithiophene moiety with a tetrahydro-2H-pyran-4-carboxamide ring. This structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing the stability and activity of bioactive compounds .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c18-13(9-17-16(19)11-3-6-20-7-4-11)15-2-1-14(22-15)12-5-8-21-10-12/h1-2,5,8,10-11,13,18H,3-4,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBSCITRIQWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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